

1H NMR and 13C NMR spectral data of 3-Bromoquinolin-6-ol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoquinolin-6-ol

Cat. No.: B174115

[Get Quote](#)

An In-Depth Technical Guide to the ^1H NMR and ^{13}C NMR Spectral Data of **3-Bromoquinolin-6-ol**

Foreword

As a Senior Application Scientist, it is understood that the precise structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the ^1H and ^{13}C NMR spectral characteristics of **3-Bromoquinolin-6-ol**.

It is important to note that a comprehensive, experimentally verified public record of the ^1H and ^{13}C NMR spectra for **3-Bromoquinolin-6-ol** is not readily available. Therefore, this technical guide adopts a predictive and pedagogical approach. The spectral data presented herein are meticulously predicted based on foundational NMR principles and analysis of structurally analogous compounds. This guide will not only present the predicted spectral data but also elaborate on the scientific rationale behind these predictions, rooted in the well-established effects of substituents on the quinoline ring system. Furthermore, it provides the necessary experimental protocols to empower researchers to acquire and verify this data in their own laboratories.

Molecular Structure and a Priori Considerations

3-Bromoquinolin-6-ol is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline core is comprised of a benzene ring fused to a pyridine ring. In this specific derivative, the molecule is functionalized with a bromine atom at the C3 position and a hydroxyl group at the C6 position.

The electronic properties of these substituents are expected to significantly influence the chemical shifts of the protons and carbons of the quinoline scaffold. The bromine atom is an electronegative, electron-withdrawing group, which will deshield adjacent nuclei. Conversely, the hydroxyl group is a strong electron-donating group through resonance, which will shield nuclei at the ortho and para positions.^[1] The interplay of these effects will dictate the final appearance of the NMR spectra.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of **3-Bromoquinolin-6-ol** is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a signal for the hydroxyl proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known effects of bromine and hydroxyl substituents on the quinoline ring system.^{[1][2]}

Table 1: Predicted ¹H NMR Data for **3-Bromoquinolin-6-ol** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.80	d	~2.5
H-4	~8.30	d	~2.5
H-5	~7.85	d	~9.0
H-7	~7.30	dd	~9.0, 2.5
H-8	~7.15	d	~2.5
6-OH	Variable, broad	s	-

Rationale for Predicted ¹H NMR Assignments:

- H-2 and H-4: These protons are on the pyridine ring. The H-2 proton is adjacent to the electronegative nitrogen and is typically the most deshielded proton in the quinoline system. [3] The bromine at C3 will further deshield H-2 and H-4. They are expected to show a small meta-coupling (4J) to each other.
- H-5, H-7, and H-8: These protons are on the benzene ring. The hydroxyl group at C6 is an electron-donating group and is expected to shield the ortho (H-5 and H-7) and para (H-8, relative to the fusion) protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted quinoline.[1]
 - H-5 will appear as a doublet due to ortho-coupling with H-7 (if H-7 coupling to H-8 is not resolved).
 - H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
 - H-8 will be a doublet due to meta-coupling with H-7.
- 6-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to be a broad singlet due to chemical exchange.

Visualization of the Molecular Structure and Proton Numbering:

Caption: Molecular structure of **3-Bromoquinolin-6-ol** with proton numbering.

Predicted ^{13}C NMR Spectral Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum of **3-Bromoquinolin-6-ol** is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The predicted chemical shifts are presented in the table below, based on the known substituent effects of bromine and a hydroxyl group on the quinoline skeleton.[4][5]

Table 2: Predicted ^{13}C NMR Data for **3-Bromoquinolin-6-ol** (in DMSO-d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~150.0
C-3	~118.0
C-4	~135.0
C-4a	~146.0
C-5	~122.0
C-6	~155.0
C-7	~115.0
C-8	~110.0
C-8a	~128.0

Rationale for Predicted ^{13}C NMR Assignments:

- C-2, C-3, C-4: The carbons of the pyridine ring are influenced by the nitrogen atom and the bromine substituent. C-2 is deshielded by the adjacent nitrogen. The C-3 bearing the bromine atom will have its chemical shift directly influenced by the heavy atom effect, and it is expected to be at a relatively upfield position compared to an unsubstituted C-3. C-4 is deshielded by the nitrogen.
- C-4a, C-8a: These are the bridgehead carbons. Their chemical shifts are influenced by both ring systems.
- C-5, C-6, C-7, C-8: The carbons of the benzene ring are significantly affected by the hydroxyl group at C-6.
 - C-6: The carbon directly attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.
 - C-5 and C-7: These carbons are ortho to the hydroxyl group and will be shielded due to the electron-donating resonance effect of the -OH group.

- C-8: This carbon is meta to the hydroxyl group and will experience a smaller shielding effect.

Visualization of the Molecular Structure and Carbon Numbering:

Caption: Molecular structure of **3-Bromoquinolin-6-ol** with carbon numbering.

Experimental Protocol for NMR Data Acquisition and Verification

To obtain high-quality, verifiable NMR data for **3-Bromoquinolin-6-ol**, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

- Weighing the Sample: Accurately weigh 5-10 mg of purified **3-Bromoquinolin-6-ol** for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good initial choice due to its ability to dissolve polar compounds and the likelihood of observing the hydroxyl proton.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

4.2. NMR Spectrometer Setup and Data Acquisition

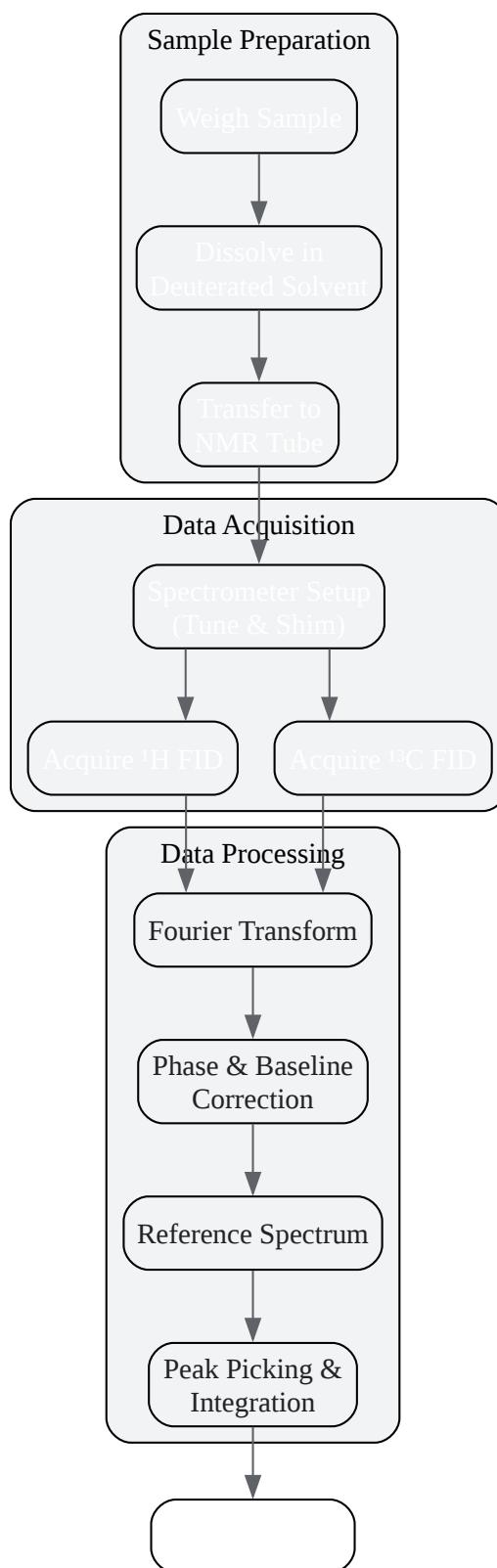
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

- Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ^1H and ^{13}C . The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard one-pulse sequence.
- Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.
- Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

^{13}C NMR Acquisition Parameters:


- Pulse Program: A standard proton-decoupled pulse sequence.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .

4.3. Data Processing

- Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to the TMS signal at 0.00 ppm.
- Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides significant information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For **3-Bromoquinolin-6-ol**, COSY would show correlations between H-2 and H-4, and between H-5, H-7, and H-8, confirming their connectivity within the respective spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments to the carbon assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is invaluable for confirming the overall structure and the positions of the substituents. For instance, HMBC would show correlations from H-2 and H-4 to C-3, confirming the location of the bromine atom.

Visualization of Key 2D NMR Correlations:

Caption: Key expected 2D NMR correlations for **3-Bromoquinolin-6-ol**.

Conclusion

This technical guide provides a comprehensive predicted ^1H and ^{13}C NMR spectral analysis of **3-Bromoquinolin-6-ol**, grounded in established spectroscopic principles. The detailed interpretation of the predicted data, coupled with a robust experimental protocol and the strategic use of 2D NMR techniques, offers a complete roadmap for researchers to confidently characterize this molecule. The synergistic application of these methods ensures the scientific integrity and accuracy required in modern chemical research and drug development.

References

- PubChem. (n.d.). 6-Hydroxyquinoline.
- Pawar, S. V., et al. (2014). Effect of different substituents on ^1H NMR of quinolones. *Journal of Advances in Chemistry*, 8(3), 1707-1711.
- Beck, A. (2012).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Ronzoni, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. *Molecules*, 25(9), 2098.
- Agh-Atabay, N. M., et al. (2013).
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. *ACS Omega*.
- Schaeffer, C. D., & Lwowski, W. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. *Canadian Journal of Chemistry*, 41(7), 1841-1843.
- ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ.
- ResearchGate. (n.d.). NMR Spectra of Cyclic Nitrones. 7. The Influence of Substituents and a Hydrogen Bond on 14N and 17O Chemical Shifts in Derivatives of 3-Imidoazoline 3-Oxide.
- Beck, A. (2012).
- SpectraBase. (n.d.). 6-Hydroxyquinoline.
- LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
- Oszczapowicz, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. *International journal of molecular sciences*, 6(2), 53-62.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). *Introduction to spectroscopy*. Cengage learning.
- Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo-and 3-exo-substituted norbornanones. *Journal of physical organic chemistry*, 19(6), 376-383.
- Iowa State University. (n.d.). NMR Coupling Constants.
- Fojta, M., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. *Physical Chemistry Chemical Physics*, 13(18), 8443-8454.
- Oszczapowicz, J. (2005).
- Hill, E. A. (1981). Remote polar substituent effects on 13C NMR spectra of olefinic and aromatic carbons. *Journal of the American Chemical Society*, 103(14), 4163-4167.
- ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rajpub.com [rajpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [1H NMR and ¹³C NMR spectral data of 3-Bromoquinolin-6-ol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174115#1h-nmr-and-13c-nmr-spectral-data-of-3-bromoquinolin-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com